molecular formula C14H21NO2 B5583388 2-(2-methoxyphenyl)-N-(pentan-3-yl)acetamide

2-(2-methoxyphenyl)-N-(pentan-3-yl)acetamide

Cat. No.: B5583388
M. Wt: 235.32 g/mol
InChI Key: IASPSCLACALDQX-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-(pentan-3-yl)acetamide is an organic compound with a complex structure that includes a methoxyphenyl group and a pentan-3-yl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(pentan-3-yl)acetamide typically involves the reaction of 2-methoxyphenylacetic acid with pentan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to a more sustainable and scalable production method.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-(pentan-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenyl)-N-(pentan-3-yl)acetamide.

    Reduction: Formation of 2-(2-methoxyphenyl)-N-(pentan-3-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-methoxyphenyl)-N-(pentan-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(pentan-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic residues in the target protein, while the acetamide moiety can form hydrogen bonds, stabilizing the interaction. This compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenyl)-N-(pentan-3-yl)acetamide
  • 2-(2-methoxyphenyl)-N-(butan-2-yl)acetamide
  • 2-(2-methoxyphenyl)-N-(pentan-3-yl)ethylamine

Uniqueness

2-(2-methoxyphenyl)-N-(pentan-3-yl)acetamide is unique due to the presence of both the methoxyphenyl and pentan-3-yl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-pentan-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-12(5-2)15-14(16)10-11-8-6-7-9-13(11)17-3/h6-9,12H,4-5,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASPSCLACALDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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